4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

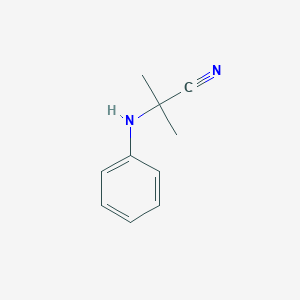

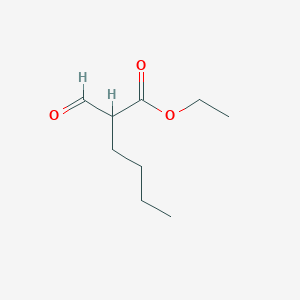

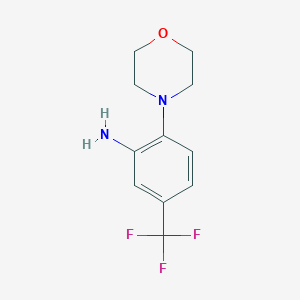

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations. Attached to this core is a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with an amine group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis

This compound is a solid substance . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Insights

- The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, including structures related to 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, reveals high antiradical and anti-inflammatory activity. These derivatives were synthesized through a reaction involving morpholin-4-amine and adamantan-1-amine, indicating the compound's potential in developing treatments with anti-inflammatory properties (Kulakov et al., 2015).

- Another study focused on the quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights into their molecular structure and interaction energies. This research underscores the significance of the adamantane moiety in influencing the molecular properties and interactions of its derivatives (El-Emam et al., 2020).

Biomedical Applications

- Adamantane derivatives have shown antimicrobial and anti-proliferative activities. For instance, novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds exhibited marked antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, suggesting their potential in cancer therapy (Al-Mutairi et al., 2019).

- Research into the anti-HIV properties of 2-adamantyl-substituted thiazolidin-4-ones demonstrated that specific compounds within this class exhibit modest anti-HIV-1 activity, with the adamantane moiety playing a crucial role in antiviral activity. This indicates the potential for these compounds to be developed into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment (Balzarini et al., 2007).

Advanced Material and Chemical Analysis

- Vibrational spectroscopic studies and quantum chemical calculations on adamantane derivatives have provided insights into their molecular structure, stability, and potential applications in non-linear optical materials. These studies help in understanding the electronic properties and reactivity of these compounds (Al-Abdullah et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPZEVZDHSROMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385468 |

Source

|

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201992-89-4 |

Source

|

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)